Boc-Orn(N)-OH
CAS No.: 763139-35-1
Cat. No.: VC0558248
Molecular Formula: C10H18N4O4*C6H13N
Molecular Weight: 258,27*99,18 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 763139-35-1 |
---|---|
Molecular Formula | C10H18N4O4*C6H13N |
Molecular Weight | 258,27*99,18 g/mole |
IUPAC Name | 5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) |
SMILES | CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |
Introduction
Chemical Structure and Properties
Boc-protected ornithine derivatives are modified amino acids characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to one of the amino groups of ornithine. The most common derivatives include H-Orn(Boc)-OH (where the delta-amino group is Boc-protected) and Boc-Orn-OH (where the alpha-amino group is Boc-protected).
Molecular Composition
H-Orn(Boc)-OH, also known as (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, has a molecular formula of C₁₀H₂₀N₂O₄ and a molecular weight of 232.277 g/mol . This compound represents one of the primary Boc-protected ornithine derivatives used in peptide synthesis and organic chemistry research.
Physicochemical Properties
The following table summarizes the key physicochemical properties of H-Orn(Boc)-OH:
Property | Value |
---|---|
Density | 1.135 g/cm³ |
Boiling Point | 401.5±40.0 °C at 760 mmHg |
Flash Point | 196.6±27.3 °C |
Exact Mass | 232.142303 |
LogP | 0.82 |
PSA | 101.65000 |
Vapor Pressure | 0.0±2.0 mmHg at 25°C |
Index of Refraction | 1.486 |
Recommended Storage | -20°C |
These physical properties highlight the compound's stability under standard laboratory conditions and its suitability for various chemical transformations . The relatively high boiling and flash points indicate thermal stability, while the LogP value suggests moderate lipophilicity.
Synthesis Methods
Representative Synthesis of Fmoc-Orn(Boc)-OH
A typical synthesis pathway begins with the dissolution of L-ornithine (2 mmol) in acetonitrile (15 ml), followed by the dropwise addition of Boc₂O (16 mmol) in acetonitrile. The resulting complex is treated with sodium bicarbonate solution (20%, 10 ml), anhydrous sodium carbonate (2 g), and 8-hydroxyquinoline. After stirring at room temperature for approximately 4 hours to remove copper ions, Fmoc-OSu (2 mmol) is added to the solution and stirred for an additional 2 hours. The final product is obtained through recrystallization using an ethyl acetate/petroleum ether mixed solvent system .
This synthetic approach demonstrates the careful control required to achieve selective protection of different amino groups within the ornithine molecule, a principle that would apply to various Boc-protected ornithine derivatives.
Applications in Research and Development
Peptide Synthesis
Boc-protected ornithine derivatives serve as essential building blocks in peptide synthesis, enabling the controlled incorporation of ornithine residues into peptide chains. Their structured protection patterns allow for selective deprotection and coupling reactions during solid-phase and solution-phase peptide synthesis.
Pharmaceutical Development
These compounds play a significant role in the development of pharmaceutically active peptides and small molecules. For instance, Fmoc-Orn(Boc)-OH has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability compared to unconjugated variants . This application demonstrates the importance of these compounds in developing cell-penetrating peptides and drug delivery systems.
Synthesis of Complex Organic Compounds
The versatility of Boc-protected ornithine derivatives is further exemplified in their use as intermediates for synthesizing more complex organic compounds. For example, Fmoc-Orn(Boc)-OH can be used to synthesize (9H-fluoren-9-yl)methyl tert-butyl (5-oxo-5-(phenethylamino)pentane-1,4-diyl)(S)-dicarbamate through coupling with phenethylamine using BOP and NMM in dichloromethane .
Related Compounds and Comparative Analysis
Boc-Orn-OH
Boc-Orn-OH, with the CAS number 21887-64-9, is another important derivative also known as N-Alpha-(Tert-Butoxycarbonyl)-L-Ornithine or (2S)-5-ammonio-2-[(tert-butoxycarbonyl)amino]pentanoate. It shares the same molecular formula (C₁₀H₂₀N₂O₄) with H-Orn(Boc)-OH but differs in the position of the Boc protecting group . This compound serves as an educt for the synthesis of Boc- and Fmoc-δ-azido-norvaline.
Ornithine Derivatives with Multiple Protecting Groups
More complex derivatives include Fmoc-Orn(Boc)-OH, which contains both fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups attached to different amino groups of ornithine. These dual-protected compounds offer enhanced control in sequential deprotection strategies during peptide synthesis .
The following table provides a comparative overview of key ornithine derivatives:
Compound | Protecting Groups | Primary Applications |
---|---|---|
H-Orn(Boc)-OH | Boc on delta-NH₂ | Building block for peptide synthesis |
Boc-Orn-OH | Boc on alpha-NH₂ | Synthesis of Boc- and Fmoc-δ-azido-norvaline |
Fmoc-Orn(Boc)-OH | Fmoc on alpha-NH₂, Boc on delta-NH₂ | Complex peptide synthesis requiring sequential deprotection |
Documentation in Scientific Literature
Research Publications
Boc-protected ornithine derivatives have been documented in numerous scientific publications. For instance, H-Orn(Boc)-OH has been referenced in works by Nakatani et al. in Chemical and Pharmaceutical Bulletin (2004) and by Bayryamov et al. in Protein and Peptide Letters (2010) . These publications demonstrate the compound's utility in peptide chemistry and structural biology research.
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